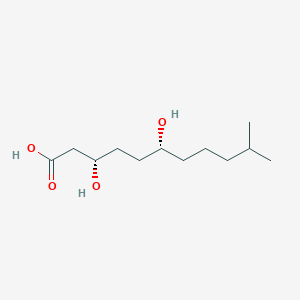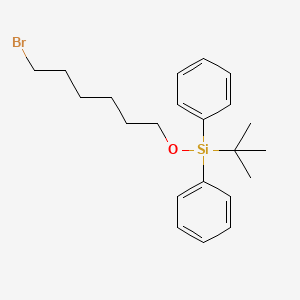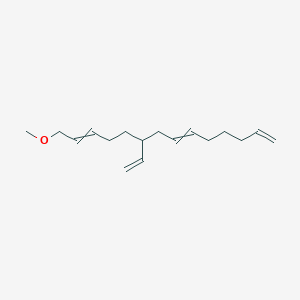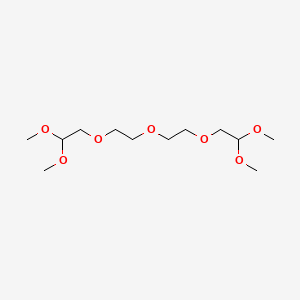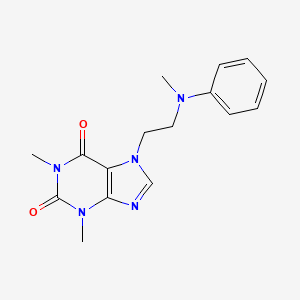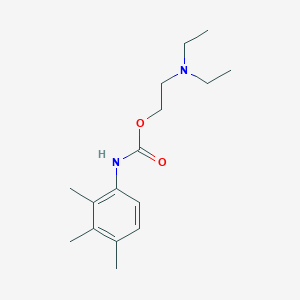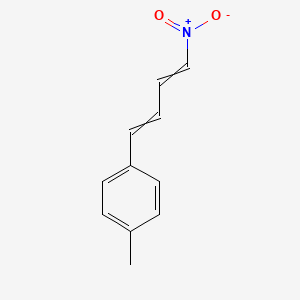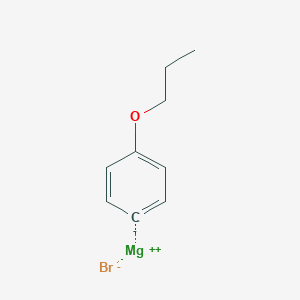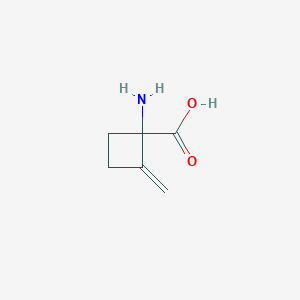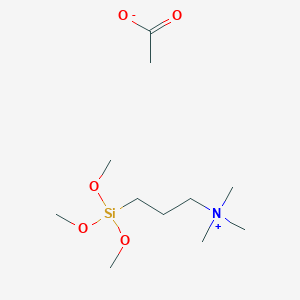
N,N,N-Trimethyl-3-(trimethoxysilyl)propan-1-aminium acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N-Trimethyl-3-(trimethoxysilyl)propan-1-aminium acetate is a chemical compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique structure, which includes a trimethoxysilyl group and a quaternary ammonium group. This compound is often used as a silane coupling agent, which helps in improving the adhesion between organic and inorganic materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-3-(trimethoxysilyl)propan-1-aminium acetate typically involves the following steps:
Reaction of Trimethylchlorosilane with Acrylonitrile: Trimethylchlorosilane reacts with acrylonitrile to form trimethylchlorosilylpropionitrile.
Hydrolysis and Amination: The intermediate product undergoes hydrolysis and subsequent amination to form N,N,N-Trimethyl-3-(trimethoxysilyl)propan-1-amine.
Quaternization: The final step involves the quaternization of the amine with acetic acid to produce this compound.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The process involves the use of specialized equipment to handle the reactive intermediates and to maintain the required temperature and pressure conditions .
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N-Trimethyl-3-(trimethoxysilyl)propan-1-aminium acetate undergoes various types of chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can hydrolyze in the presence of water, leading to the formation of silanols.
Condensation: The silanol groups can further condense to form siloxane bonds.
Quaternization: The quaternary ammonium group can participate in ion-exchange reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions at room temperature.
Condensation: Often facilitated by heating or the presence of catalysts.
Quaternization: Requires the presence of a suitable acid, such as acetic acid.
Major Products Formed
Hydrolysis: Silanols.
Condensation: Siloxanes.
Quaternization: Quaternary ammonium salts.
Wissenschaftliche Forschungsanwendungen
N,N,N-Trimethyl-3-(trimethoxysilyl)propan-1-aminium acetate has a wide range of applications in scientific research:
Chemistry: Used as a silane coupling agent to improve the adhesion between organic polymers and inorganic surfaces.
Biology: Employed in the modification of biomaterials to enhance their biocompatibility and functionality.
Medicine: Investigated for its potential use in drug delivery systems and antimicrobial coatings.
Wirkmechanismus
The mechanism of action of N,N,N-Trimethyl-3-(trimethoxysilyl)propan-1-aminium acetate involves its ability to form strong covalent bonds with both organic and inorganic materials. The trimethoxysilyl group undergoes hydrolysis to form silanols, which can then condense to form siloxane bonds with inorganic surfaces. The quaternary ammonium group provides antimicrobial properties by disrupting the cell membranes of microorganisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethyl-3-(trimethoxysilyl)propan-1-amine: Similar structure but with a dimethylamino group instead of a trimethylammonium group.
N-Trimethoxysilylpropyl-N,N,N-trimethylammonium chloride: Similar structure but with a chloride counterion instead of acetate.
Uniqueness
N,N,N-Trimethyl-3-(trimethoxysilyl)propan-1-aminium acetate is unique due to its combination of a trimethoxysilyl group and a quaternary ammonium group, which provides both strong adhesion properties and antimicrobial activity. This makes it particularly useful in applications where both properties are desired .
Eigenschaften
CAS-Nummer |
325975-94-8 |
|---|---|
Molekularformel |
C11H27NO5Si |
Molekulargewicht |
281.42 g/mol |
IUPAC-Name |
trimethyl(3-trimethoxysilylpropyl)azanium;acetate |
InChI |
InChI=1S/C9H24NO3Si.C2H4O2/c1-10(2,3)8-7-9-14(11-4,12-5)13-6;1-2(3)4/h7-9H2,1-6H3;1H3,(H,3,4)/q+1;/p-1 |
InChI-Schlüssel |
IQOFJJQDRSVOAM-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)[O-].C[N+](C)(C)CCC[Si](OC)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


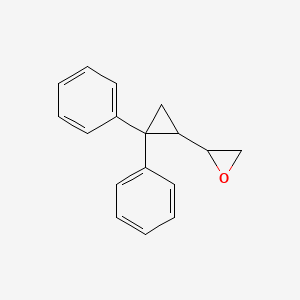

![2,2'-({3-Methoxy-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B12566168.png)


